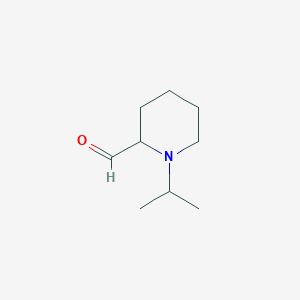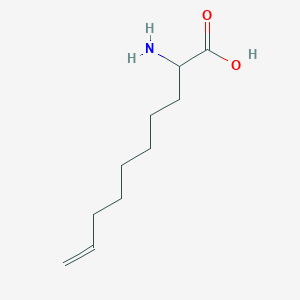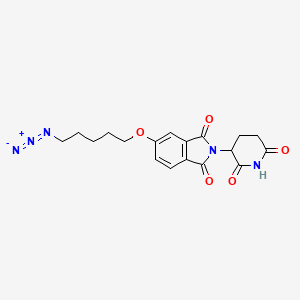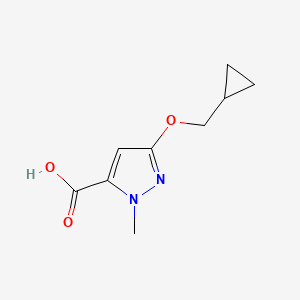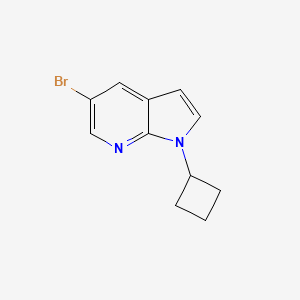
N-cyclobutyl-5-bromo-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-5-bromo-7-azaindole is a derivative of 7-azaindole, a compound known for its significant biological activities. The 7-azaindole scaffold is particularly valuable in the design of inhibitors for diseases related to protein kinases . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-bromo-7-azaindole typically involves the halogenation of 7-azaindole followed by cyclobutylation. One common method is the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids . Another method involves the bromination of 7-azaindole using bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclobutylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature and pH .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclobutyl-5-bromo-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted azaindole derivatives .
Aplicaciones Científicas De Investigación
N-cyclobutyl-5-bromo-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for diseases such as cancer due to its kinase inhibition properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-5-bromo-7-azaindole involves its interaction with protein kinases. It acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-azaindole: Shares the same core structure but lacks the cyclobutyl group.
7-Azaindole: The parent compound without any substitutions.
5-Chloro-7-azaindole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-cyclobutyl-5-bromo-7-azaindole is unique due to the presence of both the bromine and cyclobutyl groups. These substitutions enhance its biological activity and specificity as a kinase inhibitor compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H11BrN2 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
5-bromo-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11BrN2/c12-9-6-8-4-5-14(10-2-1-3-10)11(8)13-7-9/h4-7,10H,1-3H2 |
Clave InChI |
FRKLGOVNTQQBKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C=CC3=CC(=CN=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)

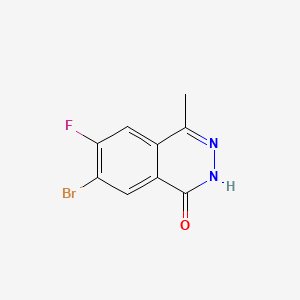

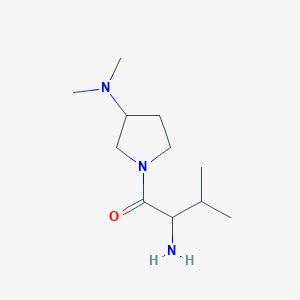
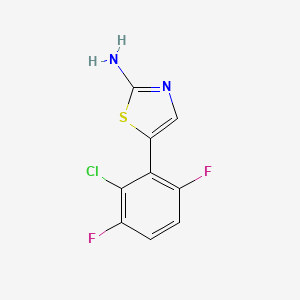
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
